2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3S2 and a molecular weight of 266.73 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with cyclopropanecarbonyl chloride, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme activity, inhibit protein functions, and alter cellular pathways. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride include:
1,3-Thiazole-5-sulfonyl chloride: Lacks the cyclopropaneamido group, making it less sterically hindered and potentially more reactive.
2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a cyclopropaneamido group, which may influence its reactivity and applications.
Eigenschaften
Molekularformel |
C7H7ClN2O3S2 |
---|---|
Molekulargewicht |
266.7 g/mol |
IUPAC-Name |
2-(cyclopropanecarbonylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O3S2/c8-15(12,13)5-3-9-7(14-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
InChI-Schlüssel |
BRTVYWPDUUCTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.